9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene methyl group at position 3 and a tetrahydrofuran-2-ylmethylamino group at position 2. The tetrahydrofuran (THF) moieties enhance solubility and conformational flexibility, while the thioxo-thiazolidinone group contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-14-5-2-8-26-20(14)25-19(24-12-15-6-3-9-30-15)17(21(26)28)11-18-22(29)27(23(32)33-18)13-16-7-4-10-31-16/h2,5,8,11,15-16,24H,3-4,6-7,9-10,12-13H2,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRZEPCNWGRGT-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrido/pyrimidine hybrids with thiazolidinone substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Calculated using PubChem and ChemDraw tools.
Key Findings :
Substituent Impact on Solubility: The THF-methyl groups in the target compound reduce LogP (increased hydrophilicity) compared to analogs with phenyl or pentyl substituents (LogP >3) . Phenylethylamino (LogP ~3.5) and pentyl-thioxo groups further decrease solubility, limiting bioavailability .
Bioactivity Trends: Thioxo-thiazolidinone analogs exhibit anti-inflammatory activity (IC₅₀: 8–12 µM), likely via COX-2 or NF-κB inhibition . Morpholinopropylamino derivatives show kinase inhibition (PI3K/AKT pathway), suggesting the THF-methyl-thioxo-thiazolidinone scaffold may target ATP-binding pockets .
Structural Similarity Metrics: Tanimoto coefficients (Morgan fingerprints) between the target compound and kinase inhibitors (e.g., ZINC00027361) exceed 0.5, indicating shared pharmacophoric features . Molecular networking (cosine score >0.7) clusters the target compound with chromeno-pyrimidines, highlighting conserved thioxo-pyrimidine motifs .
Synthetic Challenges :
- The dual THF-methyl groups require multi-step synthesis involving thiourea derivatives and regioselective alkylation, yielding ~40–50% purity .
- In contrast, phenyl-substituted analogs (e.g., 10a) are synthesized via one-pot cyclization with higher yields (~65%) .
Contradictions and Limitations :
- While structural similarity (e.g., shared thioxo-thiazolidinone) suggests overlapping bioactivity, notes that minor substituent changes (e.g., THF-methyl vs. pentyl) can alter target specificity.
- Computational predictions () overestimate solubility for chromeno-pyrimidines compared to experimental data, necessitating validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
